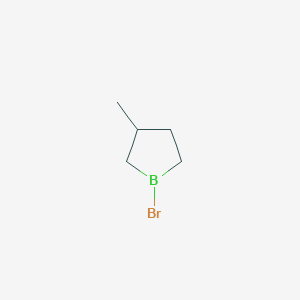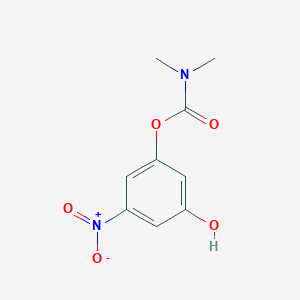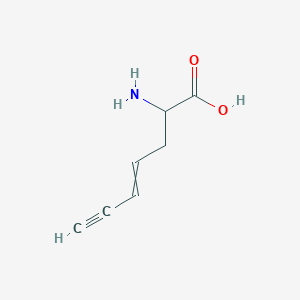
2-Aminohept-4-EN-6-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminohept-4-en-6-ynoic acid: is an organic compound with the molecular formula C₇H₉NO₂ It is characterized by the presence of an amino group, an alkene, and an alkyne functional group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminohept-4-en-6-ynoic acid typically involves multi-step organic reactions. One common method is the alkylation of propargylamine with an appropriate alkene precursor, followed by subsequent functional group transformations to introduce the carboxylic acid moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions: 2-Aminohept-4-en-6-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Aminohept-4-en-6-ynoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 2-aminohept-4-en-6-ynoic acid involves its interaction with specific molecular targets. The compound’s reactive functional groups allow it to form covalent bonds with target biomolecules, potentially inhibiting their function. This mechanism is particularly relevant in its potential anticancer activity, where it may interfere with cellular processes critical for tumor growth and survival.
Comparison with Similar Compounds
2-Aminohept-4-ynoic acid: Lacks the alkene group, making it less reactive in certain chemical reactions.
2-Aminohex-4-en-6-ynoic acid: Has a shorter carbon chain, affecting its physical and chemical properties.
2-Aminohept-4-en-5-ynoic acid:
Properties
CAS No. |
18941-92-9 |
|---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
2-aminohept-4-en-6-ynoic acid |
InChI |
InChI=1S/C7H9NO2/c1-2-3-4-5-6(8)7(9)10/h1,3-4,6H,5,8H2,(H,9,10) |
InChI Key |
CHXSDCXDWAXIBR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC=CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


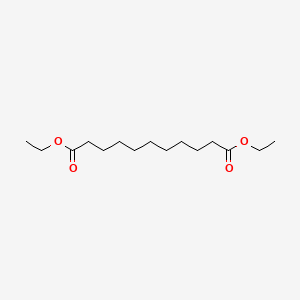
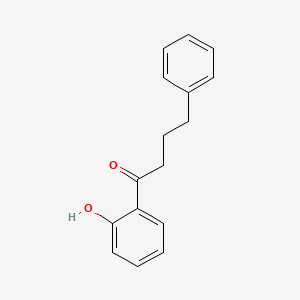

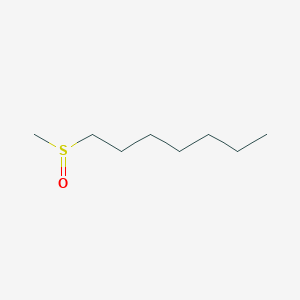
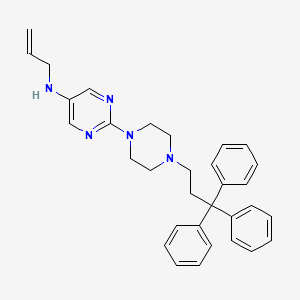

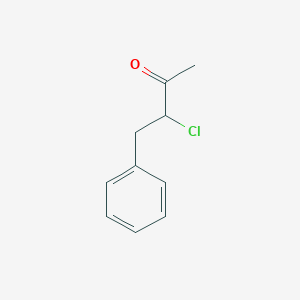
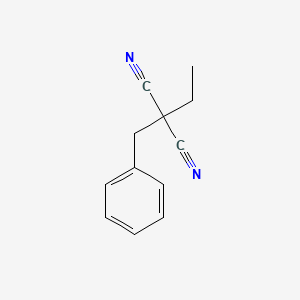



![[(Z)-1-chloropropan-2-ylideneamino]thiourea](/img/structure/B14708195.png)
